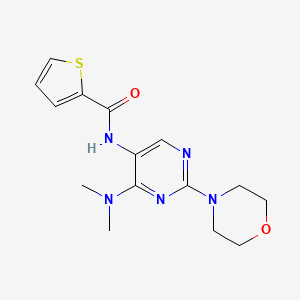
2-((2-Cyanoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-Cyanoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C14H8F3N3OS and its molecular weight is 323.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiprotozoal Activity
Compounds similar to 2-((2-Cyanoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile have been synthesized and evaluated for their antiprotozoal activity. These compounds have shown significant in vitro activity against Trypanosoma and Plasmodium falciparum, and some have even been curative in an in vivo mouse model for Trypanosoma (Ismail et al., 2003).
Synthesis and Antioxidant Evaluation
Research has been conducted on the synthesis of nicotinonitriles, which includes derivatives of the compound . These synthesized compounds have potential applications in antioxidant evaluation (Gouda et al., 2016).
Cytotoxicity Studies
Certain nicotinonitrile derivatives, including those related to the compound , have been synthesized and their cytotoxicity evaluated. These compounds have shown promising cytotoxicity against various tumor cell lines, indicating potential applications in cancer research (Ibrahim et al., 2018).
Corrosion Inhibition
Furanylnicotinamidine derivatives, closely related to the compound , have been investigated for their corrosion inhibition properties in aqueous solutions. These compounds have shown significant efficiency in inhibiting corrosion, making them potentially useful in material science and engineering applications (Fouda et al., 2020).
Electrochemical Polymerization
Compounds including 2-(thiophen-2-yl)furan have been studied for their electrochemical polymerization properties and their potential use in supercapacitor applications. Such studies explore the electrical and electrochemical properties of polymers derived from these compounds (Mo et al., 2015).
Primitive Earth Synthesis
Studies on the synthesis of nicotinic acid derivatives under primitive earth conditions have been conducted, which could provide insights into the origins of life and the synthesis of organic compounds in early earth environments (Friedmann et al., 1971).
Electronic Conducting Organic Copolymers
Research into the synthesis and electrochemical polymerization of compounds related to this compound has been performed, focusing on their potential applications in electronic conducting organic copolymers (Schweiger et al., 2000).
Properties
IUPAC Name |
2-(2-cyanoethylsulfanyl)-6-(furan-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3OS/c15-14(16,17)10-7-11(12-3-1-5-21-12)20-13(9(10)8-19)22-6-2-4-18/h1,3,5,7H,2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIQTJRBABFQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3R)-3-Pyridin-4-yloxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2585253.png)
![Methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B2585254.png)

![N-[(1-Aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide;dihydrochloride](/img/structure/B2585257.png)
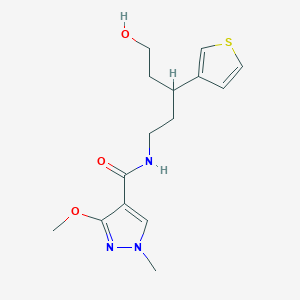
![2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2585263.png)
![5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2585264.png)
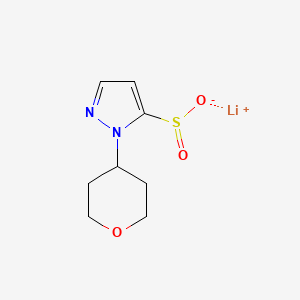
![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B2585267.png)
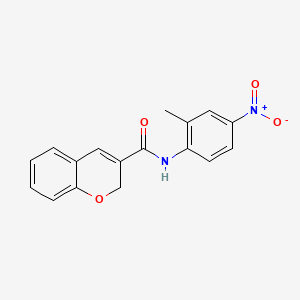
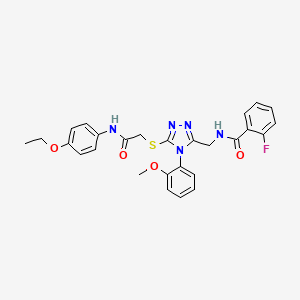
![N-benzyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2585270.png)
